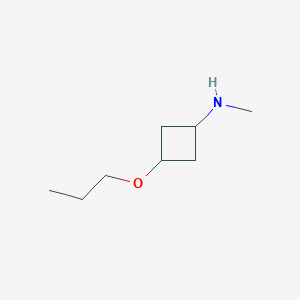
N-methyl-3-propoxy-cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-propoxy-cyclobutanamine is an organic compound that belongs to the class of cyclobutanamines It is characterized by a cyclobutane ring substituted with a methyl group and a propoxy group, making it a unique structure in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-propoxy-cyclobutanamine can be achieved through several synthetic routes. One common method involves the alkylation of cyclobutanamine with propyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Another approach involves the reductive amination of 3-propoxycyclobutanone with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3-propoxy-cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of 3-propoxycyclobutanone or 3-propoxycyclobutanecarboxylic acid.
Reduction: Formation of N-methyl-3-propoxycyclobutanamine derivatives.
Substitution: Formation of halogenated or thiolated cyclobutanamines.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-propoxy-cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-methyl-3-propoxy-cyclobutanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism. The compound’s unique structure allows it to bind to active sites of enzymes, altering their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylcyclobutanamine: Lacks the propoxy group, making it less versatile in chemical reactions.
3-propoxycyclobutanamine: Lacks the methyl group, affecting its reactivity and biological activity.
N-methyl-3-aminopropyltrimethoxysilane: Contains a silane group, making it more suitable for applications in materials science.
Uniqueness
N-methyl-3-propoxy-cyclobutanamine stands out due to its unique combination of a cyclobutane ring, a methyl group, and a propoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
N-methyl-3-propoxycyclobutan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-3-4-10-8-5-7(6-8)9-2/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
LAEVLHVFKGIISR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CC(C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)



![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)



